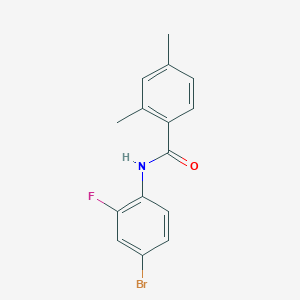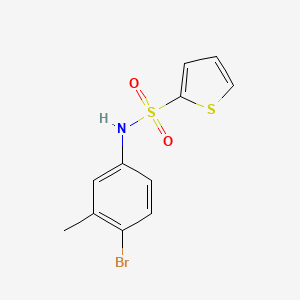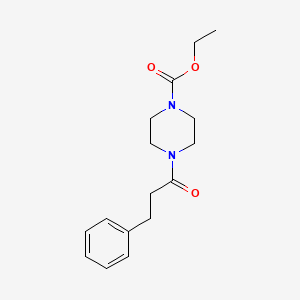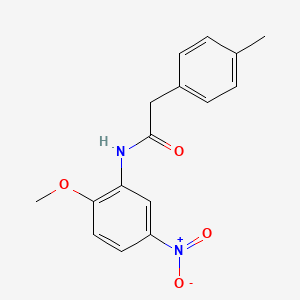![molecular formula C19H18N2O2S B5831552 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide, also known as FMIA, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMIA belongs to the family of indole-based compounds, which have been extensively studied for their diverse biological activities.
科学研究应用
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory activity. In a recent study, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide was also found to protect neuronal cells from oxidative stress-induced cell death and improve cognitive function in a mouse model of Alzheimer's disease. Additionally, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide exhibited potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines in macrophages.
作用机制
The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer, neuroprotective, and anti-inflammatory properties, which may explain some of the observed effects of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide also appears to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has also been shown to reduce oxidative stress and inflammation, which are implicated in a variety of diseases. Additionally, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is its relatively simple synthesis, which allows for easy scale-up and modification of the compound. Additionally, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide has shown potent biological activity in various assays, making it a promising lead compound for further optimization. However, one limitation of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is its relatively low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the study of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide. One potential avenue is the optimization of the compound for improved efficacy and pharmacokinetic properties. This could involve the modification of the indole or phenyl rings, or the addition of functional groups to improve solubility or target specificity. Another potential direction is the elucidation of the mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide in vivo, as well as its potential for clinical development.
合成方法
The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide involves the reaction between 3-(methylthio)aniline and 3-formyl-2-methylindole in the presence of acetic anhydride and acetic acid. The resulting product is then treated with N-chlorosuccinimide and triethylamine to afford the desired compound in good yield and purity. The synthetic route is depicted in Figure 1.
属性
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-17(12-22)16-8-3-4-9-18(16)21(13)11-19(23)20-14-6-5-7-15(10-14)24-2/h3-10,12H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONFXXDPBZATGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC(=CC=C3)SC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)

![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)

![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)
![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)



![N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
![N-[4-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5831558.png)

![N-(3-chloro-4-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831579.png)